2,6-bis(morpholin-4-ylmethyl)-3,7-diphenyltetrahydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione
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Overview
Description
2,6-BIS(MORPHOLINOMETHYL)-3,7-DIPHENYLTETRAHYDRO-1H,5H-[1,2,4]TRIAZOLO[1,2-A][1,2,4]TRIAZOLE-1,5-DITHIONE is a complex heterocyclic compound that belongs to the class of triazoles Triazoles are known for their versatile biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-BIS(MORPHOLINOMETHYL)-3,7-DIPHENYLTETRAHYDRO-1H,5H-[1,2,4]TRIAZOLO[1,2-A][1,2,4]TRIAZOLE-1,5-DITHIONE typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. The process is optimized for large-scale production by adjusting reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-BIS(MORPHOLINOMETHYL)-3,7-DIPHENYLTETRAHYDRO-1H,5H-[1,2,4]TRIAZOLO[1,2-A][1,2,4]TRIAZOLE-1,5-DITHIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinomethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
2,6-BIS(MORPHOLINOMETHYL)-3,7-DIPHENYLTETRAHYDRO-1H,5H-[1,2,4]TRIAZOLO[1,2-A][1,2,4]TRIAZOLE-1,5-DITHIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,6-BIS(MORPHOLINOMETHYL)-3,7-DIPHENYLTETRAHYDRO-1H,5H-[1,2,4]TRIAZOLO[1,2-A][1,2,4]TRIAZOLE-1,5-DITHIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazole ring can bind to active sites of enzymes, inhibiting their activity. This binding can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with similar biological activities.
1,2,3-Triazole: Another triazole isomer with distinct chemical properties.
Triazolo[1,5-a]pyridines: Compounds with a similar triazole core but different substituents.
Uniqueness
2,6-BIS(MORPHOLINOMETHYL)-3,7-DIPHENYLTETRAHYDRO-1H,5H-[1,2,4]TRIAZOLO[1,2-A][1,2,4]TRIAZOLE-1,5-DITHIONE is unique due to its specific combination of morpholinomethyl and diphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H32N6O2S2 |
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Molecular Weight |
524.7 g/mol |
IUPAC Name |
2,6-bis(morpholin-4-ylmethyl)-1,5-diphenyl-1,5-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithione |
InChI |
InChI=1S/C26H32N6O2S2/c35-25-29(19-27-11-15-33-16-12-27)23(21-7-3-1-4-8-21)31-26(36)30(20-28-13-17-34-18-14-28)24(32(25)31)22-9-5-2-6-10-22/h1-10,23-24H,11-20H2 |
InChI Key |
MOOFEOPIZZORPP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C(N3C(=S)N(C(N3C2=S)C4=CC=CC=C4)CN5CCOCC5)C6=CC=CC=C6 |
Origin of Product |
United States |
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